molecular formula C23H26N4O6 B7690917 2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine

2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine

Cat. No.: B7690917
M. Wt: 454.5 g/mol
InChI Key: ACMQKLQDDAAMTA-UHFFFAOYSA-N
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Description

2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine is a complex organic compound that features a piperidine ring substituted with a nitro group, a trimethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine can be achieved through a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The oxadiazole derivative is then coupled with the nitrated aromatic compound using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Piperidine Substitution: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where the nitro group is displaced by the piperidine moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly for targeting neurological disorders due to the presence of the piperidine ring.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems.

    Industrial Applications: The compound’s unique structure may find applications in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine depends on its application:

    Medicinal Chemistry: The compound may interact with neurotransmitter receptors or enzymes in the brain, modulating their activity and leading to therapeutic effects.

    Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-5-yl]phenyl}piperidine: Similar structure but with a triazole ring instead of an oxadiazole ring.

    2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]phenyl}piperidine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine imparts unique electronic properties, making it particularly suitable for applications in organic electronics. Additionally, the combination of the nitro group and the piperidine ring may enhance its biological activity compared to similar compounds.

Properties

IUPAC Name

5-[4-(2-methylpiperidin-1-yl)-3-nitrophenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6/c1-14-7-5-6-10-26(14)17-9-8-15(11-18(17)27(28)29)23-24-22(25-33-23)16-12-19(30-2)21(32-4)20(13-16)31-3/h8-9,11-14H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMQKLQDDAAMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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